molecular formula C6H8N2O3S B1518830 {[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid CAS No. 1042797-51-2

{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid

Cat. No.: B1518830
CAS No.: 1042797-51-2
M. Wt: 188.21 g/mol
InChI Key: PMVBDCGUQYNZPY-UHFFFAOYSA-N
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Description

[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid is a chemical compound characterized by its unique molecular structure, which includes a methyl group attached to a 1,2,4-oxadiazole ring and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid typically involves the following steps:

  • Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved by reacting appropriate precursors such as amidoximes with carbonyl compounds under acidic conditions.

  • Introduction of the Thioacetic Acid Group: The oxadiazole ring is then reacted with thioacetic acid to introduce the thioacetic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid can undergo various chemical reactions, including:

  • Oxidation: The thioacetic acid group can be oxidized to form a corresponding sulfoxide or sulfone.

  • Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines.

  • Substitution Products: Amine or alcohol derivatives of the oxadiazole ring.

Scientific Research Applications

[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid can be compared with other similar compounds, such as:

  • [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid: Similar structure but different positioning of the methyl group.

  • [(4-Methyl-1,3-thiazol-2-yl)thio]acetic acid: Contains a thiazole ring instead of an oxadiazole ring.

  • 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid: Lacks the thioacetic acid group.

Properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-5(11-8-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVBDCGUQYNZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651628
Record name {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042797-51-2
Record name {[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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